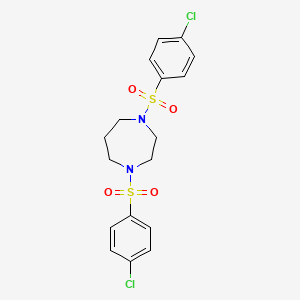

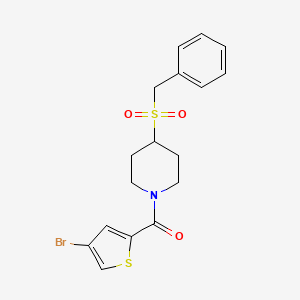

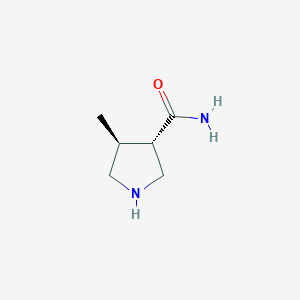

![molecular formula C17H12N4O2S B2390149 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one CAS No. 571149-76-3](/img/structure/B2390149.png)

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one

Overview

Description

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is a heterocyclic compound that features a phthalazinone core substituted with a benzyl group and a 5-mercapto-1,3,4-oxadiazole moiety

Mechanism of Action

Target of Action

The primary targets of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one are cancer cells, specifically liver (HepG2) and breast (MCF-7) cancer cell lines . This compound has shown significant and selective anti-proliferative activity against these cell lines .

Mode of Action

This compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . It elevates the expression of p53 and caspase 3, down-regulates cdk1, and reduces the concentrations of MAPK and Topo II at submicromolar concentrations . These interactions result in changes in the cell cycle and apoptosis pathways, leading to the death of cancer cells .

Biochemical Pathways

The affected biochemical pathways include the cell cycle progression and apoptosis pathways . The compound’s action results in the elevation of the expression of p53 and caspase 3, proteins that play crucial roles in these pathways . Additionally, it down-regulates cdk1 and reduces the concentrations of MAPK and Topo II, further affecting these pathways .

Pharmacokinetics

The compound’s significant and selective anti-proliferative activity against specific cancer cell lines suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the significant and selective anti-proliferative activity against liver and breast cancer cell lines . This is achieved through the arrest of cell cycle progression and/or the induction of apoptosis, leading to the death of these cancer cells .

Action Environment

Biochemical Analysis

Biochemical Properties

The 1,3,4-oxadiazoles, a subclass of oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Some oxadiazole derivatives have shown significant and selective anti-proliferative activity against certain cancer cell lines . They have been observed to arrest cell cycle progression and/or induce apoptosis .

Molecular Mechanism

Some oxadiazole derivatives have been found to inhibit both MAPK and Topo II, which are important proteins involved in cell proliferation and survival .

Preparation Methods

The synthesis of 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antiviral activities.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Comparison with Similar Compounds

Similar compounds include other 1,3,4-oxadiazole derivatives and phthalazinone derivatives. Compared to these, 2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one is unique due to the combination of the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties . Other similar compounds include:

- 2-Benzyl-4-(5-mercapto-1,3,4-oxadiazol-2-yl)-4a,8a-dihydrophthalazin-1(2H)-one

- Benzene sulfonamide pyrazole thio-oxadiazole hybrids

This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

IUPAC Name |

2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-16-13-9-5-4-8-12(13)14(15-18-19-17(24)23-15)20-21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEKKDXKPJDYLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C4=NNC(=S)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333726 | |

| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836506 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

571149-76-3 | |

| Record name | 2-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

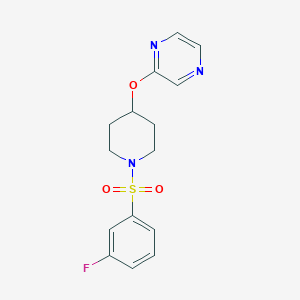

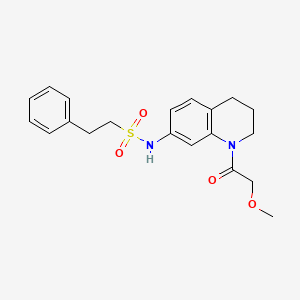

![4-(3-Chloro-2-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2390070.png)

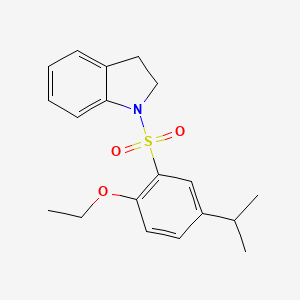

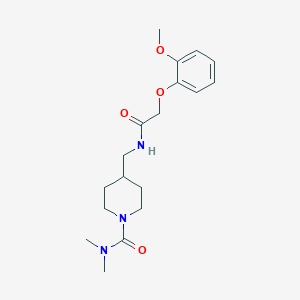

![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)

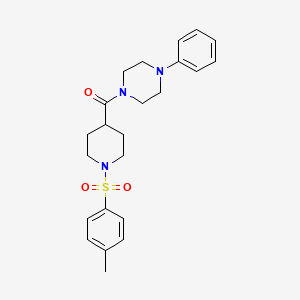

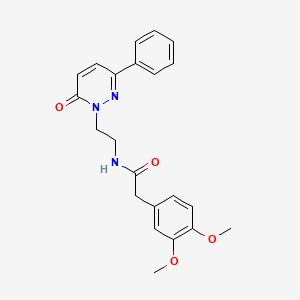

![N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2390081.png)

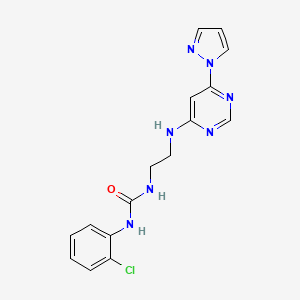

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2390087.png)